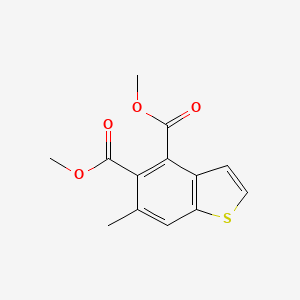

Dimethyl 6-methyl-1-benzothiophene-4,5-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene derivatives, such as benzothiophene, are essential heterocyclic compounds that show a variety of properties and applications . They are often used in industrial chemistry and material science .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. Some of the typical and significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The exact molecular structure of “Dimethyl 6-methyl-1-benzothiophene-4,5-dicarboxylate” would need to be determined through further analysis.科学的研究の応用

Synthesis and Electrochemical Behavior

Research has focused on the synthesis of methyl benzothiophene carboxylates and their electrochemical properties. For example, the study of the electrochemical behavior of methyl benzothiophene carboxylates at mercury and platinum electrodes has revealed insights into the reduction mechanisms of these compounds, including the ECE (electron - chemical step - electron) mechanism and the formation of blocking films on electrodes during reduction (Rejňák et al., 2004).

Adsorption Properties

The adsorption capacity of microporous coordination polymers (MCPs) for large organosulfur compounds, including benzothiophene derivatives, has been demonstrated. This research indicates significant capacities for these compounds at both low and high sulfur concentrations, highlighting the importance of the pore size/shape in MCPs for controlling adsorption capacity (Cychosz et al., 2008).

Thermal and Chemical Reactivity

Studies on the thermal reactivity of benzothiophene derivatives, such as thiophthalide derivatives and their conversion to benzo[c]thiophen1(3H)-ones, have been conducted. These investigations provide insights into the gas-phase thermal rearrangements and the formation of various heterocyclic compounds (Drewnowski et al., 2006).

Catalytic Applications

Research has explored the insertion of rhodium into the carbon-sulfur bond of thiophene and its derivatives, including benzothiophene. This process is a model for understanding the hydrodesulfurization reaction, which is crucial in refining processes (Jones & Dong, 1991).

Corrosion Inhibition

Benzothiazole derivatives, closely related to benzothiophene compounds, have been synthesized and evaluated for their efficacy in inhibiting steel corrosion. These studies demonstrate the potential of such derivatives in providing corrosion protection, highlighting the relevance of both physical and chemical adsorption mechanisms (Hu et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

dimethyl 6-methyl-1-benzothiophene-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4S/c1-7-6-9-8(4-5-18-9)11(13(15)17-3)10(7)12(14)16-2/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUIKQBQWWAXFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CS2)C(=C1C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2674102.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide](/img/structure/B2674103.png)

![2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2674104.png)

![N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2674106.png)

![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674108.png)

![2-chloro-N-[3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]pyridine-4-carboxamide](/img/structure/B2674119.png)

![(3E)-3-{[(4-methoxybenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2674122.png)